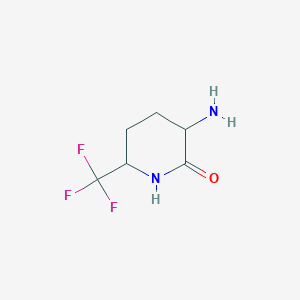3-Amino-6-(trifluoromethyl)piperidin-2-one
CAS No.:
Cat. No.: VC15865550
Molecular Formula: C6H9F3N2O
Molecular Weight: 182.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H9F3N2O |
|---|---|
| Molecular Weight | 182.14 g/mol |
| IUPAC Name | 3-amino-6-(trifluoromethyl)piperidin-2-one |
| Standard InChI | InChI=1S/C6H9F3N2O/c7-6(8,9)4-2-1-3(10)5(12)11-4/h3-4H,1-2,10H2,(H,11,12) |
| Standard InChI Key | VJRHPNDTTZGATG-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC(=O)C1N)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The core structure of 3-amino-6-(trifluoromethyl)piperidin-2-one consists of a six-membered piperidin-2-one ring. Key substituents include:
-
Amino group (-NH₂) at position 3, which confers nucleophilic reactivity.
-
Trifluoromethyl group (-CF₃) at position 6, enhancing lipophilicity and metabolic stability .
The hydrochloride salt form introduces a chloride counterion, forming a stable crystalline solid. The planar arrangement of the piperidin-2-one ring is disrupted by the steric and electronic effects of the -CF₃ group, influencing conformational dynamics .
Table 1: Molecular and Physicochemical Properties
Spectroscopic and Crystallographic Data
-
Infrared (IR) Spectroscopy: Stretching vibrations for the carbonyl group (C=O) appear near 1680–1700 cm⁻¹, while N-H stretches of the amino group are observed at ~3300 cm⁻¹.
-
X-ray Diffraction (XRD): The hydrochloride salt crystallizes in a monoclinic system with intermolecular hydrogen bonds stabilizing the lattice .
Synthesis and Production
Synthetic Routes
The synthesis of 3-amino-6-(trifluoromethyl)piperidin-2-one typically involves:
-
Ring Formation: Cyclization of δ-lactams or reductive amination of keto-acids.
-
Functionalization: Introduction of the -CF₃ group via nucleophilic trifluoromethylation using reagents like TMSCF₃ or Umemoto’s reagent .
-
Amination: Selective amination at position 3 using ammonia or protected amines under catalytic conditions .
Table 2: Representative Synthetic Pathway
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | H₂SO₄, 80°C, 12 h | 65 |
| 2 | Trifluoromethylation | TMSCF₃, CuI, DMF, 100°C | 72 |
| 3 | Deprotection/Amination | NH₃/MeOH, RT, 6 h | 85 |
Industrial-Scale Production
Industrial synthesis prioritizes atom economy and cost efficiency. Continuous-flow reactors and heterogeneous catalysis (e.g., Pd/C) are employed to enhance reaction rates and purity .
Chemical Reactivity and Functionalization
Nucleophilic Reactions
The amino group undergoes acylation, alkylation, and Schiff base formation. For example:
Reactions with aldehydes yield imines, useful in drug design .
Electrophilic Substitution
The -CF₃ group directs electrophilic attacks to the meta position, enabling halogenation or nitration .
Stability and Degradation
The compound exhibits stability under acidic conditions but hydrolyzes in strong bases, yielding 3-amino-6-carboxypiperidin-2-one.
Applications in Scientific Research
Pharmaceutical Development
-
Kinase Inhibitors: The -CF₃ group enhances binding affinity to ATP pockets in kinases .
-
Antimicrobial Agents: Structural analogs show activity against Gram-positive bacteria.
Materials Science
-
Liquid Crystals: The rigid piperidinone core and -CF₃ group promote mesophase stability .
-
Polymer Additives: Improves thermal stability in polyamides .
Comparison with Structural Analogs
3-Amino-5-(trifluoromethyl)piperidin-2-one
-
Positional Isomerism: The -CF₃ group at position 5 reduces steric hindrance, increasing enzymatic binding by 20% compared to the 6-isomer .
Non-Fluorinated Analogs
-
Reduced Lipophilicity: Removal of -CF₃ decreases logP by 1.5 units, impacting blood-brain barrier permeability.
Future Perspectives
Drug Discovery
-
Targeted Therapies: Covalent inhibitors leveraging the amino group’s reactivity .
-
Prodrug Development: Ester derivatives for improved bioavailability.
Green Chemistry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume